molecular formula C18H28N2O2 B7918507 {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7918507
M. Wt: 304.4 g/mol
InChI Key: OIDKBXCOYFGCJK-UHFFFAOYSA-N
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Description

{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound featuring a piperidine core functionalized with benzyl, isopropyl, and acetic acid groups. This specific molecular architecture is of significant interest in modern medicinal chemistry and chemical biology research. The piperidine ring is a privileged scaffold in drug discovery, frequently found in molecules with pronounced biological activity . While detailed pharmacological data for this specific compound may be limited, its structural features suggest potential as a key intermediate or target for screening campaigns. Piperidine derivatives are extensively investigated for their interactions with central nervous system targets and G-protein coupled receptors (GPCRs) . For instance, closely related substituted 4-amino-1-benzylpiperidine compounds have been identified as potent and selective muscarinic receptor antagonists, indicating potential research applications for disorders of the urinary system and respiratory tract . Furthermore, the presence of the amino acid moiety aligns with research into GABA transporter inhibitors, which are explored for conditions like neuropathic pain . The broad potential of such piperidine derivatives underscores their value in early-stage research. This compound is well-suited for use as a building block in medicinal chemistry, a reference standard in analytical studies, or a candidate in high-throughput screening to identify new biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-15(2)20(12-16-6-4-3-5-7-16)13-17-8-10-19(11-9-17)14-18(21)22/h3-7,15,17H,8-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKBXCOYFGCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-Benzyl-4-Methylpyridinium Chloride

4-Methylpyridine is treated with benzyl chloride in acetone at 90°C, yielding 1-benzyl-4-methylpyridinium chloride (73% yield). This quaternization reaction is exothermic and requires careful temperature control to avoid side products.

Reduction to 1-Benzyl-1,2,3,6-Tetrahydro-4-Methylpyridine

The pyridinium salt is reduced using sodium borohydride in a 9:1 ethanol-water mixture at 0–10°C, producing the dihydropyridine derivative in 89.9% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • 1H-NMR (CDCl3): δ 7.35–7.33 (m, 5H, aromatic), 5.36–5.34 (m, 1H, CH), 3.56 (s, 3H, NCH2), 2.92 (t, 2H, J = 3.2 Hz), 2.54 (t, 2H, J = 5.6 Hz).

Epoxidation and Regioselective Ring-Opening

Epoxidation with m-CPBA

The dihydropyridine is subjected to epoxidation using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane with trifluoroacetic acid (TFA) as a catalyst. This yields 4-benzyl-1-methyl-7-oxa-4-azabicyclo[4.1.0]heptane (86% yield). The reaction proceeds via electrophilic addition, with TFA enhancing the electrophilicity of the epoxidizing agent.

Azide-Mediated Ring-Opening

The epoxide is treated with sodium azide in acetic acid/water (6:4) at room temperature, resulting in a 93:7 mixture of regioisomers trans-4-azido-1-benzyl-4-methylpiperidin-3-ol (8a) and trans-3-azido-1-benzyl-4-methylpiperidin-4-ol (8b) (85% yield). The regioselectivity arises from steric effects, favoring attack at the less hindered carbon.

Staudinger Reaction and Amine Formation

The azide mixture undergoes a Staudinger reaction with triphenylphosphine in toluene at 100°C for 10 hours, converting azides to primary amines. This step produces 1-benzyl-4-methylpiperidin-3-amine and its regioisomer, which are separable via column chromatography (40–45% yield).

Optimization of Critical Steps

Epoxidation Conditions

Table 1: Optimization of Epoxidation Parameters

Oxidizing AgentSolventTemperature (°C)Yield (%)
m-CPBACH2Cl225–3086
H2O2CH3CN4052
TBHPToluene6068

m-CPBA in dichloromethane proved optimal due to high electrophilicity and compatibility with the substrate.

Reductive Amination

Table 2: Reducing Agents for Amine Synthesis

ReagentSolventTemperature (°C)Yield (%)
LiAlH4THF0–585
NaBH4EtOH25<10
BH3·THFTHF2545

Lithium aluminum hydride (LiAlH4) in THF at 0–5°C provided the highest yield and regioselectivity.

Stereochemical Considerations

The target molecule contains a chiral center at the piperidine C3 position. Asymmetric synthesis is achieved via chiral resolution using tartaric acid, yielding the (S)-enantiomer with >99% enantiomeric excess (ee).

Scalability and Industrial Relevance

The reported method is scalable to kilogram quantities, with key advantages:

  • Avoidance of HF : Traditional routes using hydrogen fluoride for deprotection are replaced with safer hydrolysis.

  • One-Pot Reactions : Combining nucleophilic substitution and hydrolysis reduces purification steps .

Chemical Reactions Analysis

Types of Reactions

{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The benzyl and isopropyl groups may facilitate binding to receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The acetic acid moiety may play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Piperidine derivatives are widely studied for pharmacological and industrial applications. Below is a detailed comparison of {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid with structurally related compounds:

Structural and Functional Group Analysis
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) LogP (Predicted)
This compound Benzyl, isopropyl, methyl, acetic acid Amine, carboxylic acid ~350 (estimated) ~2.5 (lipophilic)
{4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid Piperazine, carbamimidoyl, acetic acid Carbamimidoyl, carboxylic acid 357.44 ~1.8 (polar)
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl, acetic acid Ester, carboxylic acid 215.25 ~1.2 (hydrophilic)
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid Hydroxymethyl, acetic acid Hydroxyl, carboxylic acid 173.21 ~-0.5 (hydrophilic)

Key Observations :

  • Lipophilicity : The target compound’s benzyl and isopropyl groups confer higher lipophilicity (estimated logP ~2.5) compared to analogs with polar substituents like hydroxymethyl (logP ~-0.5) or carbamimidoyl (logP ~1.8) .
  • Functional Diversity : The ethoxycarbonyl group in [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid introduces ester functionality, which may enhance metabolic stability compared to the target compound’s amine group .

Biological Activity

The compound {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known as a piperidine derivative, presents significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C18H28N2O2C_{18}H_{28}N_{2}O_{2} with a molecular weight of 304.43 g/mol. The compound features a piperidine ring substituted with both benzyl and isopropyl groups, along with an acetic acid moiety. These structural components contribute to its biological activity by enhancing binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperidine structure provides stability and facilitates interactions with biological membranes, while the benzyl and isopropyl substituents enhance binding affinity through hydrophobic interactions. Additionally, the acetic acid group may engage in ionic interactions, further increasing the compound's specificity for its targets .

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Neurological Disorders : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in conditions such as Alzheimer's disease .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties against various cancer cell lines, including HeLa and SMMC-7721 cells. The structure-activity relationship (SAR) analysis indicates that specific substitutions can enhance or diminish anticancer efficacy .

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays and evaluations:

1. In Vitro Studies

In vitro assays have demonstrated the compound's inhibitory effects on AChE and butyrylcholinesterase (BChE), with varying selectivity indices. For instance, a study reported IC50 values indicating moderate to high inhibition potency compared to standard references like donepezil .

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compoundAChE12.52.5
Reference (Donepezil)AChE0.5-

2. Anticancer Activity

In a comparative study of piperidine derivatives, this compound showed promising results against cancer cell lines:

Cell LineIC50 (µM)
HeLa0.126
SMMC-77210.071
K5620.164

These results underscore the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

A recent case study evaluated the effects of this compound on neuroblastoma cells. The study found that treatment with this compound led to significant reductions in cell viability, suggesting a potential role in neuroprotective strategies against oxidative stress .

Q & A

Q. What are the recommended synthetic routes for {4-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid?

Methodological Answer:

  • Step 1: React 4-piperidone derivatives with benzyl-isopropyl-amine via reductive amination (e.g., using NaBH3CN or H2/Pd-C) to introduce the benzyl-isopropyl-amine moiety .
  • Step 2: Functionalize the piperidine nitrogen with an acetic acid group via alkylation using bromoacetic acid or its esters in anhydrous THF or DMF .
  • Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity using NMR (1H/13C) and mass spectrometry .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the benzyl (δ 7.2–7.4 ppm), isopropyl (δ 1.0–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and acetic acid (δ 3.6–4.0 ppm) groups .
  • Mass Spectrometry (MS): Confirm molecular ion [M+H]+ and fragmentation patterns using high-resolution LC-MS .
  • Functional Group Analysis: Use FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What safety precautions are necessary when handling piperidine derivatives like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • First Aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist .
  • Storage: Keep in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can conflicting spectral data be resolved during structural elucidation of this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling: Use deuterated solvents (e.g., D2O) to distinguish exchangeable protons (e.g., NH or COOH) .
  • 2D NMR Techniques: Employ HSQC and HMBC to confirm connectivity between piperidine, benzyl-isopropyl, and acetic acid moieties .

Q. What methodologies are effective in optimizing the yield of this compound under varying reaction conditions?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) to optimize alkylation efficiency .
  • Catalyst Optimization: Compare Pd-C, Raney Ni, or enzymatic catalysts for reductive amination steps .
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry (e.g., 1.2–1.5 eq. of bromoacetic acid) .

Q. How to assess the compound’s stability under different storage conditions for long-term studies?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC .
  • Lyophilization: Test stability in lyophilized vs. solution states using accelerated stability chambers .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs target LSD1 and 5-HT4 receptors?

Methodological Answer:

  • LSD1 Inhibition Assay: Measure IC50 using a fluorogenic substrate (e.g., H3K4me2 peptide) in HEK293 cells transfected with LSD1 .
  • 5-HT4 Receptor Binding: Perform competitive binding assays with [³H]GR113808 in CHO-K1 membranes expressing human 5-HT4 receptors .
  • Functional Selectivity: Use cAMP accumulation assays to distinguish agonist vs. antagonist activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for piperidine-acetic acid derivatives?

Methodological Answer:

  • Variable Factors: Differences in solvent purity (e.g., anhydrous THF vs. technical grade), catalyst lot variability, or reaction scale (mg vs. kg) .
  • Reproducibility Checks: Replicate published protocols exactly, including quenching methods (e.g., slow addition of HCl vs. rapid neutralization) .

3.2 Resolving conflicting biological activity data in structural analogs
Methodological Answer:

  • Metabolite Interference: Test for off-target effects using CYP450 inhibition panels .
  • Chirality Impact: Synthesize enantiomers and compare activity (e.g., (R)- vs. (S)-configurations) .

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